molecular formula C14H20N4O3 B2976456 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339111-16-9

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2976456
CAS No.: 339111-16-9
M. Wt: 292.339
InChI Key: IZQDEZCCZBNCMB-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .

Scientific Research Applications

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, which confer distinct biological and chemical properties. These unique properties make it a valuable compound for various scientific research applications and potential pharmaceutical uses.

Properties

IUPAC Name

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDEZCCZBNCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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